1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1-BUTANONE
Overview
Description
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1-BUTANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative of 3,4-dimethoxyphenyl.
Attachment of the phenylbutanoyl group: The final step involves acylation using 4-phenylbutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1-BUTANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenylbutanoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Sulfonyl Fluorides: Compounds used in click chemistry for their high selectivity and efficiency.
Uniqueness
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-12-11-19(17-21(20)29-2)30(26,27)24-15-13-23(14-16-24)22(25)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,11-12,17H,6,9-10,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIFDWASPPAFDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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